Target Compound Displays Intermediate sAC Inhibitory Potency: A 15- to 70-fold Improvement Over the Prototypical Inhibitor KH7
The target compound inhibits human soluble adenylyl cyclase (sAC) with an IC50 of 141 nM in a biochemical assay and 196 nM in a HEK293 cell-based assay . In comparison, the widely used reference sAC inhibitor KH7 exhibits IC50 values of 3–10 μM (3,000–10,000 nM) in equivalent assays . This represents a 15- to 71-fold improvement in potency. The data suggests the target compound is a substantially more potent chemical probe for sAC-dependent cAMP signaling studies than KH7, though it is less potent than other optimized examples from the same patent series (e.g., Example 107, IC50 = 5 nM) .
| Evidence Dimension | Inhibitory potency against soluble adenylyl cyclase (sAC) |
|---|---|
| Target Compound Data | IC50 = 141 nM (biochemical); IC50 = 196 nM (HEK293 cell-based) |
| Comparator Or Baseline | KH7: IC50 = 3,000–10,000 nM (recombinant human sAC and cellular assays) |
| Quantified Difference | Target compound is 15- to 71-fold more potent than KH7 |
| Conditions | Biochemical: purified sAC, 4 mM MgCl2, 2 mM CaCl2, 1 mM ATP, 40 mM NaHCO3. Cellular: human HEK293 cells transfected with sAC. |
Why This Matters
A 15- to 70-fold potency advantage over KH7 makes the target compound a superior starting point for sAC-focused assay development, reducing the required working concentration and minimizing off-target effects associated with high micromolar probe concentrations.
- [1] BindingDB. BDBM50577232 (CHEMBL4849033). Affinity Data: IC50 = 141 nM & 196 nM. US20240239774, Example 16. View Source
- [2] Adooq Bioscience. KH7 product page. Soluble adenylyl cyclase (sAC)-specific inhibitor, IC50 = 3-10 μM. View Source
- [3] BindingDB. BDBM685353 (US20240239774, Example 107). Affinity Data: IC50 = 5 nM. View Source
